molecular formula C11H11NO4 B181989 methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate CAS No. 73219-44-0

methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No. B181989
CAS RN: 73219-44-0
M. Wt: 221.21 g/mol
InChI Key: ZXHVFOBSOSTVJS-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” is a chemical compound with the empirical formula C11H10FNO4 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of potential COX-2 inhibitors involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis, resulting in the formation of [2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .


Molecular Structure Analysis

The molecular structure of “methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” can be represented by the SMILES string COC(=O)CC1Oc2ccc(F)cc2NC1=O . The InChI representation is 1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) .


Chemical Reactions Analysis

The compound is involved in the synthesis of potential COX-2 inhibitors . Further details about its involvement in chemical reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” is a solid substance . Its molecular weight is 239.20 . The compound’s properties can be represented by the SMILES string COC(=O)CC1Oc2ccc(F)cc2NC1=O and the InChI representation is 1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 . The hazard statements include H301 - H411 . The precautionary statements include P273 - P301 + P310 .

Future Directions

The compound is related to potential COX-2 inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain. This suggests that the compound could be further explored for its potential in the development of new anti-inflammatory drugs .

properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVFOBSOSTVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403194
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

CAS RN

73219-44-0
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 76.4 g of 2-aminophenol and 68.6 g of maleic anhydride in 1 liter of methanol was stirred at room temperature. After addition of 100 ml of triethylamine, the yellow mass dissolved and the solution was heated for 7 hours at reflux temperature. The methanol was then removed by evaporation under reduced pressure, and the remaining oil was added to ice-water. The mixture was extracted with dichloromethane, and the organic extract was dried over sodium sulfate and evaporated. The remaining residue was crystallized from ethanol. In this way, 47.5 g of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate were obtained as white crystals having a melting point of 140° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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